N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole-oxazole hybrid scaffold. Its structure integrates a 6-chloro-substituted benzothiazole ring, a 5-methyl-oxazole moiety, and a morpholine-propyl side chain, with a hydrochloride counterion enhancing solubility for pharmacological applications . Benzothiazole derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties, while oxazole rings contribute to metabolic stability and ligand-receptor interactions . The morpholine group, a common pharmacophore, improves pharmacokinetic properties such as membrane permeability and bioavailability .
This compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and 2D-HPTLC , to confirm stereochemistry and purity. Its design aligns with modern drug discovery trends, where hybrid scaffolds aim to synergize the advantages of distinct heterocyclic systems .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S.ClH/c1-13-11-16(22-27-13)18(25)24(6-2-5-23-7-9-26-10-8-23)19-21-15-4-3-14(20)12-17(15)28-19;/h3-4,11-12H,2,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQZLLBLRLDQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple stepsThe reaction conditions usually involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Thiazolidinone: The morpholine-propyl chain in the target compound likely improves solubility and blood-brain barrier penetration compared to thiazolidinone-containing analogs, which may exhibit higher rigidity and metabolic susceptibility .
- Hybrid Scaffold : The benzothiazole-oxazole hybrid offers dual heterocyclic pharmacophores, contrasting with single-core systems like benzodithiazine , which may limit conformational flexibility.
Physicochemical Properties
- Solubility : The hydrochloride salt form significantly enhances aqueous solubility compared to neutral analogs (e.g., 4g, 4m) .
- Lipophilicity: The morpholine-propyl group may reduce logP values relative to chlorophenyl-thiazolidinone derivatives, favoring improved pharmacokinetics .
- Stability: Oxazole’s aromaticity confers stability against hydrolysis, whereas thiazolidinone-based compounds (e.g., 4g) may undergo ring-opening under acidic conditions .
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article discusses its biological activity, focusing on enzyme inhibition, anticancer properties, and its effects on various cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring, contributing to its biological activity. Its molecular formula is C16H19ClN4O2S, with a molecular weight of approximately 366.87 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing significant interactions with several biological targets.
Enzyme Inhibition
Research indicates that the compound exhibits enzyme inhibition capabilities. Notably:
- Caspase-3 : The compound showed an IC50 value of , indicating moderate inhibition of this apoptosis-related enzyme .
- Sentrin-specific protease 8 : An IC50 value of was recorded, suggesting stronger inhibition compared to Caspase-3 .
- Sentrin-specific protease 6 : The compound demonstrated weaker activity with an IC50 value greater than .
Anticancer Activity
The compound has been tested against various cancer cell lines, showcasing promising antiproliferative effects:
- Cell Lines Tested : The compound was evaluated against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.
- Results : The synthesized compounds exhibited varying degrees of cytotoxicity, with some derivatives showing significant antiproliferative activity. For instance, derivatives with lipophilic substituents demonstrated enhanced activity against MCF-7 and A549 cells .
Case Studies and Experimental Findings
Several case studies have documented the effects of this compound on different biological systems:
Study 1: Antiproliferative Effects
A study involving the testing of multiple derivatives indicated that compounds similar to this compound showed:
- High Efficacy : Certain derivatives achieved over 80% growth inhibition at concentrations as low as 10 μg/mL in HCT116 cells.
Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Comparative Biological Activity Table
| Biological Target | IC50 Value (nM) | Activity Level |
|---|---|---|
| Caspase-3 | Moderate | |
| Sentrin-specific protease 8 | Strong | |
| Sentrin-specific protease 6 | > | Weak |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
